N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide
Description
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a thiophene ring
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-15(16-6-5-13-23-16)17(21)19-14-18(7-3-2-4-8-18)20-9-11-22-12-10-20/h5-6,13,15H,2-4,7-12,14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPMVNBYGGYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NCC2(CCCCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting diethylene glycol with methylamine under specific conditions.
Cyclohexyl group attachment: The morpholine derivative is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexylmorpholine intermediate.
Introduction of the thiophene ring: The cyclohexylmorpholine intermediate is further reacted with thiophene-2-carboxylic acid chloride to introduce the thiophene ring.
Final amide formation: The final step involves the reaction of the intermediate with propanoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
- N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
Uniqueness
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-thiophen-2-ylpropanamide is unique due to the presence of both a thiophene ring and a morpholine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
